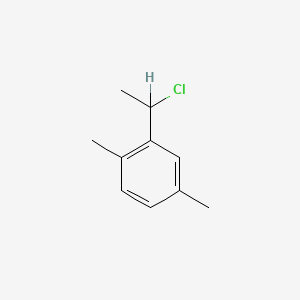










|
REACTION_CXSMILES
|
[ClH:1].[CH:2](=O)[CH3:3].[CH3:5][C:6]1[CH:7]=[CH:8][C:9]([CH3:12])=[CH:10][CH:11]=1>>[Cl:1][CH:6]([C:11]1[CH:10]=[C:9]([CH3:12])[CH:8]=[CH:7][C:2]=1[CH3:3])[CH3:5]
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
54.75 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)=O
|
|
Name
|
aldehyde
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
bis-1-chloroethyl ether
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
240 mL
|
|
Type
|
reactant
|
|
Smiles
|
CC=1C=CC(=CC1)C
|
|
Name
|
petroleum ether
|
|
Quantity
|
55 mL
|
|
Type
|
solvent
|
|
Smiles
|
|


|
Type
|
CUSTOM
|
|
Details
|
rapid stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
The lower, aqueous phase was removed
|
|
Type
|
ADDITION
|
|
Details
|
240 ml (1.96 m) p-xylene (III) was added
|
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was cooled
|
|
Type
|
TEMPERATURE
|
|
Details
|
maintained in the temperature
|
|
Type
|
CUSTOM
|
|
Details
|
range 0° to 5° while the introduction of hydrogen chloride
|
|
Type
|
ADDITION
|
|
Details
|
Concentrated sulfuric acid, 54.75 ml (1.03 m), was added during 40 minutes
|
|
Duration
|
40 min
|
|
Type
|
ADDITION
|
|
Details
|
After the addition
|
|
Type
|
STIRRING
|
|
Details
|
stirring
|
|
Type
|
TEMPERATURE
|
|
Details
|
cooling
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was then quenched with 200 ml water
|
|
Type
|
CUSTOM
|
|
Details
|
the organic phase was collected
|
|
Type
|
DISTILLATION
|
|
Details
|
Petroleum ether (37 ml) was distilled from the organic phase at atmospheric pressure
|
|
Type
|
DISTILLATION
|
|
Details
|
Fractional distillation of the remainder of the product mixture at reduced pressure (about 30 mm Hg)
|


Reaction Time |
90 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC(C)C1=C(C=CC(=C1)C)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 82.3 g |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |